molecular formula C8H9BrN2O B13645943 2-Bromo-4-(cyclopropylmethoxy)pyrimidine

2-Bromo-4-(cyclopropylmethoxy)pyrimidine

Cat. No.: B13645943
M. Wt: 229.07 g/mol
InChI Key: MCMFNGVHSBOULY-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropylmethoxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromopyrimidine as a starting material, which is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form the desired compound .

Industrial Production Methods

Industrial production of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine may involve large-scale bromination and etherification reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopropylmethoxy)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl-substituted pyrimidines.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(cyclopropylmethoxy)pyrimidine is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-4-(cyclopropylmethoxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

MCMFNGVHSBOULY-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=NC=C2)Br

Origin of Product

United States

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